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Compound of Interest

Compound Name: 1-Carboxycyclohexaneacetic acid

Cat. No.: B195815 Get Quote

CAS Number: 67950-95-2

Authored for Researchers, Scientists, and Drug
Development Professionals
This technical guide provides a comprehensive overview of 1-Carboxycyclohexaneacetic
acid (CAS 67950-95-2), a molecule of significant interest in pharmaceutical development. This

document details its chemical and physical properties, provides established experimental

protocols for its synthesis and analysis, and explores its role as a key intermediate in the

synthesis of therapeutic agents, particularly serotonin 5-HT2A receptor antagonists.

Chemical Identity and Physicochemical Properties
1-Carboxycyclohexaneacetic acid is a dicarboxylic acid featuring a cyclohexane ring. It is

also widely known in the pharmaceutical industry as Gabapentin Impurity E.[1][2][3]

Table 1: Chemical Identifiers
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Identifier Value

CAS Number 67950-95-2

IUPAC Name 1-(carboxymethyl)cyclohexane-1-carboxylic acid

Molecular Formula C₉H₁₄O₄

Molecular Weight 186.21 g/mol

Synonyms

Gabapentin Impurity E, Gabapentin Related

Compound E, Gabapentin Diacid, 1-

(Carboxymethyl)cyclohexanecarboxylic acid

Table 2: Physicochemical Data

Property Value Source

Physical Form Solid [4]

Melting Point 130-132 °C [4]

Boiling Point 390.3 °C (predicted) [4]

Density 1.246 g/cm³ (predicted) [4]

pKa (predicted)
4.85 ± 0.10 (strongest acidic),

5.08 ± 0.10 (weakest acidic)
[4]

LogP (predicted) 0.79 [4]

Synthesis of 1-Carboxycyclohexaneacetic Acid
While specific literature detailing the synthesis of 1-Carboxycyclohexaneacetic acid is not

readily available, a robust synthesis can be adapted from established procedures for the

closely related 1,1-Cyclohexanediacetic acid. The following is a representative experimental

protocol.

Experimental Protocol: Synthesis of 1-
Carboxycyclohexaneacetic Acid (Adapted from the
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synthesis of 1,1-Cyclohexanediacetic acid)
This procedure involves the hydrolysis of 1,1-cyclohexanediacetimide, which can be

synthesized from 1,1-cyclohexanediacetic anhydride.

Step 1: Synthesis of 1,1-Cyclohexanediacetimide

Prepare an aqueous solution of hydroxylamine from hydroxylamine hydrochloride (23.4 g)

and sodium carbonate (21.12 g) in water.

To this solution, add 1,1-Cyclohexanediacetic anhydride (50 g) portion-wise with continuous

stirring.

Heat the reaction mixture to 70°C for 2 hours. An oily layer should separate.

Cool the mixture and adjust the pH to 2 with 2N hydrochloric acid, leading to the precipitation

of a crystalline solid.

Filter the precipitate and wash it with water.

The crude product can be purified by recrystallization from methanol/water to yield 1,1-

cyclohexane-diacetic acid N-hydroxyimide.[1]

Step 2: Hydrolysis to 1-Carboxycyclohexaneacetic Acid

In a suitable reaction vessel, dissolve the 1,1-cyclohexanediacetimide (1 equivalent) in a

solution of dilute sulfuric acid (e.g., 15% v/v).

Heat the mixture in a sealed high-temperature, high-pressure reactor to approximately

220°C.

Maintain the reaction at this temperature for a designated period, monitoring the reaction

progress by a suitable analytical technique such as TLC or LC-MS.

After completion, cool the reaction mixture to room temperature.

The product, 1-Carboxycyclohexaneacetic acid, can be isolated by extraction with an

organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced
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pressure.

Further purification can be achieved by recrystallization.[5]

Workflow for the Synthesis of 1-Carboxycyclohexaneacetic Acid

1,1-Cyclohexanediacetic
Anhydride

1,1-Cyclohexanediacetimide

Hydroxylamine
Solution

1-Carboxycyclohexaneacetic
Acid

Dilute Sulfuric Acid
(High Temp/Pressure)

Click to download full resolution via product page

Caption: Synthesis workflow for 1-Carboxycyclohexaneacetic acid.

Analytical Methodologies
As a known impurity of Gabapentin, standardized analytical methods exist for the detection and

quantification of 1-Carboxycyclohexaneacetic acid. The European Pharmacopoeia outlines

an HPLC-UV method.

Experimental Protocol: HPLC-UV Analysis of 1-
Carboxycyclohexaneacetic Acid (Gabapentin Impurity E)
This protocol is based on the European Pharmacopoeia monograph for Gabapentin.

Instrumentation: A liquid chromatograph equipped with a UV detector.

Column: 4.6-mm × 25-cm column containing packing L1 (C18 silica gel).

Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile (76:24,

v/v). The buffer solution consists of 0.58 g of monobasic ammonium phosphate and 1.83 g of

sodium perchlorate in 1000 mL of water, with the pH adjusted to 1.8 with perchloric acid.
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Flow Rate: Approximately 1 mL/min.

Detection Wavelength: 215 nm.

Standard Preparation: A solution of USP Gabapentin Related Compound E RS in the diluent

to a known concentration of approximately 8.4 µg/mL. The diluent is prepared by dissolving

2.32 g of ammonium phosphate monobasic in 1000 mL of water and adjusting the pH to 2.0

with phosphoric acid.

Sample Preparation: Prepare a solution of the test substance in the diluent to a suitable

concentration.

Procedure: Inject equal volumes of the standard and sample solutions into the

chromatograph and record the chromatograms. The peak corresponding to 1-
Carboxycyclohexaneacetic acid can be identified and quantified by comparing its retention

time and response to that of the standard.

Role in the Synthesis of Serotonin 5-HT2A Receptor
Antagonists
1-Carboxycyclohexaneacetic acid serves as a valuable precursor in the synthesis of various

pharmaceutically active compounds, including antagonists of the serotonin 5-HT2A receptor.

The dicarboxylic acid moiety allows for further chemical modifications to build more complex

molecular architectures.

Representative Experimental Protocol: Synthesis of a 5-
HT2A Receptor Antagonist Precursor
This protocol outlines a general procedure for the functionalization of 1-
Carboxycyclohexaneacetic acid to create a key intermediate for 5-HT2A antagonist

synthesis. This often involves the formation of an amide bond with a suitable amine, such as a

substituted piperidine derivative.

Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve 1-
Carboxycyclohexaneacetic acid (1 equivalent) in an anhydrous solvent such as

dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for
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example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-

diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30

minutes to activate the carboxylic acid.

Amide Bond Formation: To the activated carboxylic acid solution, add the desired piperidine

derivative (1 equivalent). Continue to stir the reaction mixture at room temperature.

Reaction Monitoring and Work-up: Monitor the progress of the reaction by TLC or LC-MS.

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially

with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium

bicarbonate, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. The crude product can be purified by column chromatography on

silica gel to yield the desired amide.

Logical Relationship for 5-HT2A Antagonist Precursor Synthesis

1-Carboxycyclohexaneacetic
Acid

Activated Ester Intermediate

Coupling Agent (e.g., HATU)
+ Base (e.g., DIPEA)

Amide-Coupled Intermediate
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Caption: Key steps in the synthesis of a 5-HT2A antagonist precursor.

Involvement in Serotonin 5-HT2A Receptor
Signaling
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The therapeutic relevance of 5-HT2A receptor antagonists stems from their ability to modulate

the signaling cascade initiated by the neurotransmitter serotonin. The 5-HT2A receptor is a G

protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.

Signaling Pathway of the 5-HT2A Receptor

Upon binding of an agonist like serotonin, the 5-HT2A receptor undergoes a conformational

change, leading to the activation of the Gq alpha subunit of the associated G protein. This

initiates a downstream signaling cascade:

Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates the enzyme

phospholipase C.

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP2), a membrane phospholipid.

Generation of Second Messengers: This hydrolysis generates two crucial second

messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the

endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

Activation of Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of

DAG synergistically activate Protein Kinase C, which in turn phosphorylates a variety of

downstream target proteins, leading to diverse cellular responses.

Antagonists developed from 1-Carboxycyclohexaneacetic acid would act by blocking the

initial binding of serotonin to the 5-HT2A receptor, thereby inhibiting this entire signaling

cascade.

Diagram of the 5-HT2A Receptor Signaling Pathway
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Caption: The Gq/G11-mediated signaling pathway of the 5-HT2A receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b195815?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 1-Carboxycyclohexaneacetic acid is classified with the following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be observed when handling this compound,

including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a

lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
1-Carboxycyclohexaneacetic acid is a versatile chemical intermediate with established

importance in the pharmaceutical industry, particularly as a known impurity of Gabapentin and

a precursor for the synthesis of 5-HT2A receptor antagonists. This guide has provided a

detailed overview of its chemical properties, along with representative experimental protocols

for its synthesis and analysis. The elucidation of its role in the context of 5-HT2A receptor

signaling underscores its significance for researchers and professionals in the field of drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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